5-Iodo-1,2,3,4-tetrahydronaphthalene

Cross-coupling reactivity Bond dissociation energy Oxidative addition kinetics

5-Iodo-1,2,3,4-tetrahydronaphthalene (CAS 56804-95-6) is a halogenated derivative of the privileged 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold, bearing an iodine atom at the C5 aromatic position. With a molecular formula of C10H11I and a molecular weight of 258.10 g/mol, it serves as a pivotal synthetic intermediate in organic and medicinal chemistry.

Molecular Formula C10H11I
Molecular Weight 258.102
CAS No. 56804-95-6
Cat. No. B2393110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1,2,3,4-tetrahydronaphthalene
CAS56804-95-6
Molecular FormulaC10H11I
Molecular Weight258.102
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC=C2I
InChIInChI=1S/C10H11I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2
InChIKeyFBCNACVFOFCZHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Iodo-1,2,3,4-tetrahydronaphthalene (CAS 56804-95-6): A Halogenated Tetralin Building Block for Cross-Coupling-Driven Medicinal Chemistry


5-Iodo-1,2,3,4-tetrahydronaphthalene (CAS 56804-95-6) is a halogenated derivative of the privileged 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold, bearing an iodine atom at the C5 aromatic position. With a molecular formula of C10H11I and a molecular weight of 258.10 g/mol, it serves as a pivotal synthetic intermediate in organic and medicinal chemistry [1]. The carbon–iodine bond is the most reactive among carbon–halogen bonds, rendering this compound an excellent substrate for palladium- and nickel-catalyzed cross-coupling reactions, including Suzuki–Miyaura, Heck, and Negishi couplings [2]. This reactivity profile positions 5-iodo-1,2,3,4-tetrahydronaphthalene as a strategic entry point for the construction of 5-substituted-2-aminotetralin derivatives, a chemotype under active investigation for serotonin and dopamine receptor modulation [3].

Why 5-Iodo-1,2,3,4-tetrahydronaphthalene Cannot Be Replaced by Generic Halogenated Tetralins


Substituting 5-iodo-1,2,3,4-tetrahydronaphthalene with its 5-bromo, 5-chloro, or 6-iodo analogs introduces measurable liabilities in reactivity, selectivity, and downstream synthetic efficiency. The carbon–iodine bond (bond dissociation energy ≈ 239 kJ/mol) is substantially weaker than carbon–bromine (≈ 293 kJ/mol) or carbon–chlorine (≈ 350 kJ/mol) bonds, directly translating into faster oxidative addition rates with palladium(0) catalysts and enabling cross-coupling reactions under milder conditions with broader functional group tolerance [1]. Furthermore, regioisomeric substitution at the C5 versus C6 position alters the steric and electronic environment of the tetralin ring, which can critically impact the binding affinity of derived 2-aminotetralin ligands at CNS targets—5-substituted analogs have demonstrated distinct selectivity profiles at 5-HT1A and 5-HT7 receptors compared to other substitution patterns [2]. These differences are not cosmetic; they are quantifiable and directly affect synthetic route feasibility, product yield, and biological target engagement in downstream applications.

Quantitative Differentiation Evidence for 5-Iodo-1,2,3,4-tetrahydronaphthalene (CAS 56804-95-6) Versus Analogs


Carbon–Iodine Bond Dissociation Energy Advantage Over Bromo and Chloro Analogs

The carbon–iodine bond in 5-iodo-1,2,3,4-tetrahydronaphthalene possesses a bond dissociation energy (BDE) of approximately 239 kJ/mol, which is 54 kJ/mol lower than the C–Br bond (≈ 293 kJ/mol) in 5-bromo-1,2,3,4-tetrahydronaphthalene and 111 kJ/mol lower than the C–Cl bond (≈ 350 kJ/mol) in 5-chloro-1,2,3,4-tetrahydronaphthalene [1]. This lower BDE directly correlates with faster oxidative addition to Pd(0) catalysts—the rate-determining step in most cross-coupling reactions—enabling room-temperature Suzuki–Miyaura couplings that typically require heating to 60–100 °C for the bromo analog and >100 °C for the chloro analog [2].

Cross-coupling reactivity Bond dissociation energy Oxidative addition kinetics

Lipophilicity (XLogP3-AA) Comparison: Impact on ADME Properties of Derived Leads

The computed octanol–water partition coefficient (XLogP3-AA) for 5-iodo-1,2,3,4-tetrahydronaphthalene is 3.9, as reported in PubChem (release 2025.04.14) [1]. This represents a significant increase in lipophilicity relative to the 5-bromo analog (XLogP3-AA ≈ 3.4) and the 5-chloro analog (XLogP3-AA ≈ 3.0) [2]. In the context of CNS drug discovery, where optimal logP values typically range from 2 to 4, the iodo substituent shifts the physicochemical profile of the tetralin scaffold closer to the upper boundary of CNS-permeable chemical space without requiring additional lipophilic modifications that could introduce metabolic liabilities.

Lipophilicity Drug-likeness ADME prediction

Regioisomeric Differentiation: 5-Iodo vs. 6-Iodo Positional Selectivity in 5-SAT Ligand Affinity

The 5-substituted-2-aminotetralin (5-SAT) scaffold, for which 5-iodo-1,2,3,4-tetrahydronaphthalene serves as a direct synthetic precursor via cross-coupling, has been demonstrated to yield ligands with high affinity at serotonin 5-HT7 and 5-HT1A receptors. In a systematic structure–activity relationship study, 5-SAT analogs achieved binding affinities with Ki values ≤ 1 nM at 5-HT7 and 5-HT1A GPCRs, with C5-position steric extensions improving 5-HT7 selectivity by up to 12-fold [1]. In contrast, 6-substituted or 7-substituted 2-aminotetralins (such as 7-OH-DPAT) display distinct selectivity profiles biased toward dopamine D3 receptors (Ki = 0.99 nM for 5-OH-PIPAT at D3 vs. Ki = 1.85 nM at D3 for the corresponding 6-OH isomer), demonstrating that the substitution position is a critical determinant of receptor engagement [2].

Regioisomerism 5-HT receptor affinity 5-SAT chemotype

Molecular Weight and Heavy Atom Effect: Differentiating Iodo-Tetralin in Fragment-Based and Radiochemical Applications

With a molecular weight of 258.10 g/mol, 5-iodo-1,2,3,4-tetrahydronaphthalene is 47 g/mol heavier than the 5-bromo analog (211.10 g/mol) and 91.45 g/mol heavier than the 5-chloro analog (166.65 g/mol) [1]. This mass difference is analytically significant for LC-MS detection and purification, where the characteristic isotopic pattern of iodine (100% ¹²⁷I) provides unambiguous identification without the complex isotope clusters of bromine (⁷⁹Br/⁸¹Br ≈ 1:1). Furthermore, the iodine atom's high atomic number (Z = 53) imparts a substantial anomalous scattering signal for X-ray crystallographic phasing, and the availability of radioiodine isotopes (¹²³I, ¹²⁵I, ¹³¹I) enables direct conversion to radiolabeled probes for in vitro and in vivo imaging without altering the core tetralin scaffold [2].

Molecular weight Heavy atom effect Radioiodination Fragment-based drug discovery

Procurement-Relevant Application Scenarios for 5-Iodo-1,2,3,4-tetrahydronaphthalene (CAS 56804-95-6)


Suzuki–Miyaura Cross-Coupling for 5-Aryl/Amino-Tetralin Library Synthesis

The low C–I bond dissociation energy (≈ 239 kJ/mol) of 5-iodo-1,2,3,4-tetrahydronaphthalene enables Pd(0)-catalyzed Suzuki–Miyaura couplings at or near room temperature, a significant practical advantage for constructing diverse 5-aryltetralin libraries when compared to the 5-bromo analog, which typically requires 60–80 °C [1]. This milder reactivity preserves acid- or heat-sensitive functional groups on the coupling partner, increasing the accessible chemical space and reducing side-product formation [2].

5-Substituted-2-Aminotetralin (5-SAT) Synthesis for CNS GPCR Lead Optimization

5-Iodo-1,2,3,4-tetrahydronaphthalene is a strategic precursor for the 5-SAT chemotype, a scaffold that has produced ligands with sub-nanomolar affinity (Ki ≤ 1 nM) at serotonin 5-HT7 and 5-HT1A receptors [3]. The C5 iodine serves as a versatile synthetic handle for introducing diverse aryl, heteroaryl, or amino substituents that modulate selectivity between 5-HT7 and 5-HT1A—a critical parameter in developing therapeutics for autism spectrum disorders and neuropsychiatric conditions.

Radioiodinated Probe Development for Dopamine and Serotonin Receptor Imaging

The iodine atom at the C5 position can be directly isotopically exchanged or elaborated to radioiodinated derivatives (¹²³I or ¹²⁵I) for use as SPECT imaging ligands targeting dopamine D2/D3 and serotonin receptors [4]. The structural precedent established by 5-OH-PIPAT (Ki = 0.99 nM at D3) demonstrates that 5-substituted iodotetralins maintain high receptor affinity after radiolabeling, enabling in vivo occupancy studies that are not feasible with bromo or chloro analogs [4].

Heavy-Atom Derivatization for X-Ray Crystallographic Phasing

With an atomic number of 53, the iodine substituent provides strong anomalous scattering suitable for single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing in protein–ligand co-crystallography [1]. This renders 5-iodo-1,2,3,4-tetrahydronaphthalene and its derived ligands valuable for structural biology studies where brominated analogs may provide insufficient phasing power due to their lower atomic number (Z = 35).

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